molecular formula C18H16BrCl2N3O2 B3482407 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide

Cat. No. B3482407
M. Wt: 457.1 g/mol
InChI Key: WPJIMCRNWUSWRY-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromine atom on the pyrazole ring could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially influence its solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study and development of pyrazole derivatives is a dynamic field in medicinal chemistry. Given the biological activity exhibited by many pyrazole compounds, this particular compound could potentially be studied for its medicinal properties .

properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[(2,4-dichlorophenyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrCl2N3O2/c1-10-17(19)11(2)24(23-10)9-14-5-6-16(26-14)18(25)22-8-12-3-4-13(20)7-15(12)21/h3-7H,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJIMCRNWUSWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide
Reactant of Route 2
Reactant of Route 2
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide
Reactant of Route 3
Reactant of Route 3
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide
Reactant of Route 4
Reactant of Route 4
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide
Reactant of Route 5
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide
Reactant of Route 6
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorobenzyl)-2-furamide

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